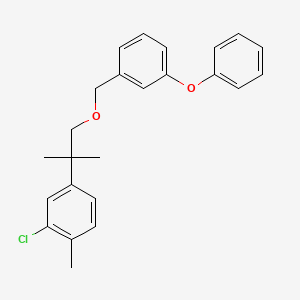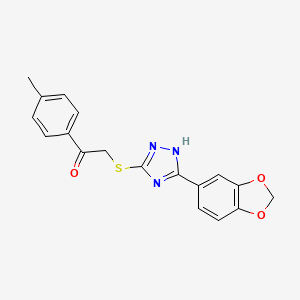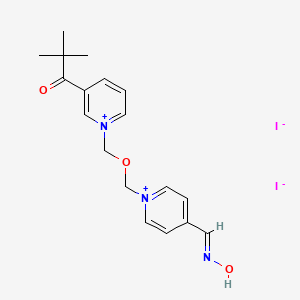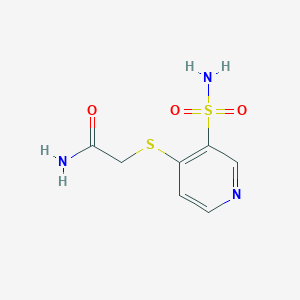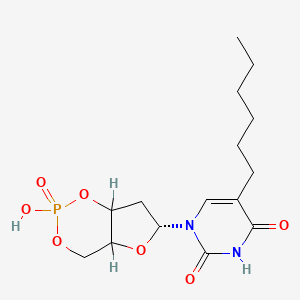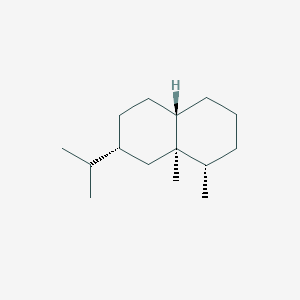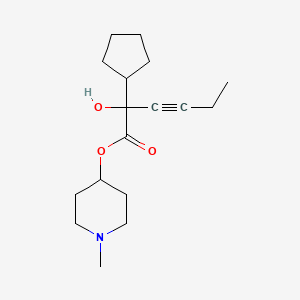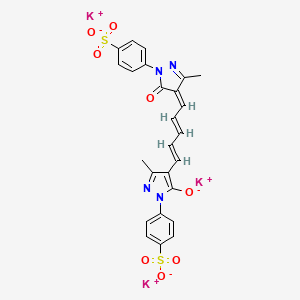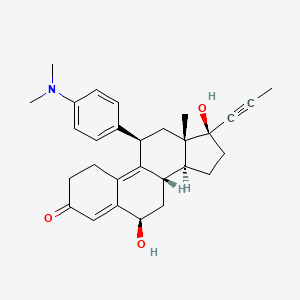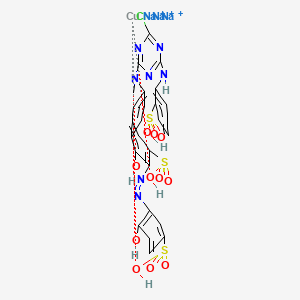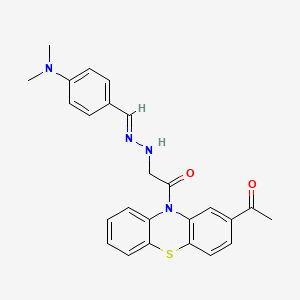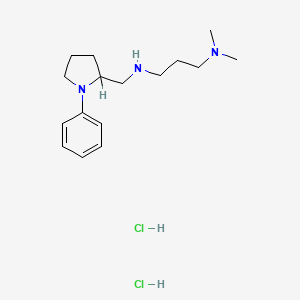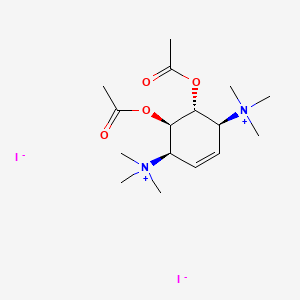
trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide): is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two acetoxy groups and two trimethylammonium iodide groups attached to a cyclohexylene ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) typically involves multiple steps, starting with the preparation of the cyclohexylene ring and subsequent functionalization. One common method involves the acetylation of a cyclohexylene derivative, followed by the introduction of trimethylammonium iodide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods:
In an industrial setting, the production of trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions:
trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of acetoxy and trimethylammonium iodide groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the acetoxy groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often targeting the trimethylammonium iodide groups.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, with reagents such as sodium methoxide or potassium hydroxide.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacetoxy derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted cyclohexylene compounds.
科学的研究の応用
Chemistry:
In chemistry, trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology:
In biological research, this compound is utilized for its ability to interact with biological molecules. It can be used in studies involving enzyme inhibition, protein modification, and cell signaling pathways. Its trimethylammonium iodide groups are particularly useful in studying ionic interactions in biological systems.
Medicine:
In the medical field, trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) has potential applications in drug development. Its ability to modify biological molecules makes it a candidate for the design of new therapeutic agents. Additionally, its interactions with cellular components can be explored for targeted drug delivery systems.
Industry:
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers. The compound’s stability and reactivity are advantageous in various manufacturing processes.
作用機序
The mechanism of action of trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) involves its interaction with molecular targets through its functional groups. The acetoxy groups can participate in esterification and hydrolysis reactions, while the trimethylammonium iodide groups can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects.
類似化合物との比較
trans-1,4-Diacetoxycyclohexa-2,5-diene: This compound shares the acetoxy groups but differs in the position and structure of the cyclohexylene ring.
trans-1,4-Cyclohexylene diisocyanate: This compound has isocyanate groups instead of acetoxy and trimethylammonium iodide groups, leading to different reactivity and applications.
1,4-Diacetoxy-trans-2-butene: This compound has a similar acetoxy functional group but differs in the overall structure and reactivity.
Uniqueness:
trans-2,3-Diacetoxy-1,4-cyclohexylenebis(trimethylammonium iodide) is unique due to the combination of acetoxy and trimethylammonium iodide groups on a cyclohexylene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from similar compounds.
特性
CAS番号 |
137866-78-5 |
|---|---|
分子式 |
C16H30I2N2O4 |
分子量 |
568.23 g/mol |
IUPAC名 |
[(1R,4S,5R,6R)-5,6-diacetyloxy-4-(trimethylazaniumyl)cyclohex-2-en-1-yl]-trimethylazanium;diiodide |
InChI |
InChI=1S/C16H30N2O4.2HI/c1-11(19)21-15-13(17(3,4)5)9-10-14(18(6,7)8)16(15)22-12(2)20;;/h9-10,13-16H,1-8H3;2*1H/q+2;;/p-2/t13-,14+,15-,16-;;/m1../s1 |
InChIキー |
CSTGETGXIYKDEQ-QCDIAWODSA-L |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](C=C[C@@H]([C@H]1OC(=O)C)[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
正規SMILES |
CC(=O)OC1C(C=CC(C1OC(=O)C)[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


